molecular formula C8H18N2 B13599825 (2r)-4-(Pyrrolidin-1-yl)butan-2-amine

(2r)-4-(Pyrrolidin-1-yl)butan-2-amine

Cat. No.: B13599825
M. Wt: 142.24 g/mol
InChI Key: IZHXOIVNOIKRLP-MRVPVSSYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-4-(Pyrrolidin-1-yl)butan-2-amine typically involves the reaction of pyrrolidine with a suitable butan-2-amine precursor. One common method involves the reductive amination of 4-pyrrolidinobutan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2r)-4-(Pyrrolidin-1-yl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides or nitriles, while reduction can produce simpler amines or hydrocarbons.

Scientific Research Applications

(2r)-4-(Pyrrolidin-1-yl)butan-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2r)-4-(Pyrrolidin-1-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine
  • 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-amine

Uniqueness

(2r)-4-(Pyrrolidin-1-yl)butan-2-amine is unique due to its specific stereochemistry and structural features, which may confer distinct biological and chemical properties compared to similar compounds. Its unique configuration can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(2R)-4-pyrrolidin-1-ylbutan-2-amine

InChI

InChI=1S/C8H18N2/c1-8(9)4-7-10-5-2-3-6-10/h8H,2-7,9H2,1H3/t8-/m1/s1

InChI Key

IZHXOIVNOIKRLP-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CCN1CCCC1)N

Canonical SMILES

CC(CCN1CCCC1)N

Origin of Product

United States

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